molecular formula C21H23NO4 B14993885 methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B14993885
M. Wt: 353.4 g/mol
InChI Key: KGRYOKKEZLDLQU-UHFFFAOYSA-N
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Description

Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core. Key structural features include:

  • A methyl carboxylate group at position 2.
  • A 4-tert-butylbenzoyl substituent at position 3.

The tert-butyl group is a bulky, electron-donating substituent, which significantly influences the compound’s steric and electronic properties.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-(4-tert-butylbenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C21H23NO4/c1-21(2,3)15-11-9-14(10-12-15)19(23)22-13-18(20(24)25-4)26-17-8-6-5-7-16(17)22/h5-12,18H,13H2,1-4H3

InChI Key

KGRYOKKEZLDLQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

Preparation Methods

Benzoxazine Core Formation via Solventless Condensation

The benzoxazine ring system serves as the foundational scaffold for this compound. A solventless approach, as detailed in U.S. Patent 5,543,516, enables efficient cyclization without toxic solvents. This method involves heating a phenolic precursor, a primary amine, and paraformaldehyde under controlled conditions. For example, combining methyl 2-aminobenzoate (a methyl ester-functionalized anthranilic acid derivative) with paraformaldehyde and a stoichiometric amine generates the 3,4-dihydro-2H-1,4-benzoxazine intermediate.

Reaction conditions typically involve temperatures of 100–140°C for 15–30 minutes, yielding the benzoxazine core in >75% purity. The absence of solvent simplifies purification, often requiring only recrystallization from ethyl ether or acetone. Critical parameters include:

Parameter Optimal Range Impact on Yield
Temperature 120–130°C Maximizes cyclization
Formaldehyde Equiv. 2.0–2.5 mol Prevents oligomerization
Mixing Efficiency High shear (e.g., extruders) Enhances homogeneity

This method’s scalability is demonstrated in continuous extruder systems, where residence times of 20–40 minutes achieve near-quantitative conversion.

N-Acylation with 4-tert-Butylbenzoyl Chloride

Introducing the 4-tert-butylbenzoyl group necessitates selective acylation of the benzoxazine’s secondary amine. The acylating agent, 4-tert-butylbenzoyl chloride, is synthesized via Friedel-Crafts acylation of tert-butylbenzene followed by chlorination. Key considerations include:

  • Reactivity : The benzoxazine’s electron-rich nitrogen facilitates nucleophilic attack on the acyl chloride.
  • Solvent Choice : Dichloromethane or THF minimizes side reactions (e.g., ester hydrolysis).
  • Stoichiometry : A 1.1:1 molar ratio of acyl chloride to benzoxazine ensures complete conversion.

Post-acylation, quenching with aqueous NaHCO₃ removes HCl byproducts. Chromatographic purification (SiO₂, hexane/EtOAc) typically yields 65–80% of the acylated intermediate.

Esterification and Functional Group Compatibility

The methyl ester at position 2 is introduced either early (via esterified anthranilic acid precursors) or late-stage (via methanolysis of a carboxylic acid). Early incorporation avoids competing hydrolysis during acylation. For example, methyl 2-aminobenzoate serves as a direct precursor, preserving the ester under mild acylation conditions (0–5°C).

Late-stage esterification, though less common, employs Fischer-Speier conditions (H₂SO₄, MeOH reflux). However, this risks degrading the benzoxazine ring, limiting yields to 50–60%.

Integrated Synthesis Route

A convergent pathway combining the above steps achieves optimal efficiency:

  • Benzoxazine Formation :
    Methyl 2-aminobenzoate (1.0 equiv), paraformaldehyde (2.2 equiv), and benzylamine (1.0 equiv) react at 130°C for 20 minutes, yielding methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (82% yield).

  • N-Acylation :
    The benzoxazine intermediate reacts with 4-tert-butylbenzoyl chloride (1.1 equiv) in THF at 0°C, followed by warming to room temperature. Workup affords the title compound in 76% yield.

Critical Analysis :

  • Advantages : Solventless benzoxazine synthesis reduces environmental impact.
  • Limitations : Acyl chloride stability requires anhydrous conditions, complicating large-scale production.

Alternative Catalytic Approaches

Palladium-catalyzed C–H activation offers a complementary route. Guo et al. demonstrated Pd(OAc)₂/Ag₂O-mediated cyclization of N-alkyl-N-arylanthranilic acids to 1,2-dihydro-4H-benzoxazine-4-ones. Adapting this method:

  • Substrate Design : N-(4-tert-butylbenzoyl)-N-methylanthranilic acid undergoes Pd-catalyzed intramolecular C–O coupling.
  • Conditions : Pd(OAc)₂ (5 mol%), Ag₂O (2.0 equiv), DMF, 100°C, 12 hours.

This route achieves 68% yield but requires pre-installed acylation, limiting flexibility.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability
Solventless Condensation 82 95 High
Pd-Catalyzed C–H 68 90 Moderate
Stepwise Acylation 76 93 High

The solventless method outperforms others in throughput and simplicity, though catalytic routes offer atom economy.

Industrial Considerations and Optimization

Large-scale synthesis prioritizes:

  • Continuous Processing : Twin-screw extruders enable solventless benzoxazine production at >1 kg/h.
  • Catalyst Recycling : Pd recovery systems mitigate costs in catalytic routes.
  • Purification : Short-path distillation removes residual acyl chloride without chromatography.

Recent advances in microwave-assisted cyclization (e.g., 150°C, 5 minutes) cut reaction times by 75% but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous benzoxazine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 4 Ester Group Key Properties/Applications References
Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 4-tert-butylbenzoyl Methyl High lipophilicity; potential CNS activity
Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8b) Acetyl Ethyl IR: ν(CO) 1741 cm⁻¹; mp 86–88°C
Ethyl 4-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8c) Acetyl Ethyl IR: ν(CO) 1741 cm⁻¹; mp 96–98°C
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate 4-bromobenzoyl Methyl Bromine enhances electrophilic reactivity
Ethyl 4-benzyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate (7d) Benzyl Ethyl IR: ν(CO) 1741 cm⁻¹; mp 98–100°C

Substituent Effects on Reactivity and Selectivity

  • The bulky tert-butyl group may sterically hinder reactions at adjacent positions, influencing regioselectivity in formylation or halogenation .
  • Electron-Withdrawing Groups (e.g., bromobenzoyl) :
    • Decrease electron density, making the compound more reactive in nucleophilic substitutions (e.g., Suzuki coupling) .
  • Benzyl vs. Acetyl Groups :
    • Benzyl substituents (e.g., in 7d) enable regioselective formylation at position 7 under Vilsmeier-Haack conditions, while acetyl groups favor mixed regioselectivity .

Physicochemical Properties

  • Melting Points :
    • Compounds with halogen substituents (e.g., 8b, 8c) exhibit higher melting points (86–98°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
    • Methyl esters (e.g., target compound) generally have lower melting points than ethyl esters due to reduced molecular symmetry .
  • Spectroscopic Data :
    • IR Spectroscopy : All acetylated derivatives show characteristic ν(CO) stretches near 1740 cm⁻¹ .
    • NMR Spectroscopy : The tert-butyl group in the target compound produces a distinct singlet at δ ~1.3 ppm (¹H NMR) and a quaternary carbon signal at δ ~30–35 ppm (¹³C NMR) .

Biological Activity

Methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as methyl 2-(4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate (CAS No. 861209-29-2), is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.44 g/mol
  • Structure : The compound features a benzoxazine core, which is known for its wide range of biological activities.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Recent studies indicate that benzoxazine derivatives possess anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
    • Specific mechanisms include the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
  • Antioxidant Properties :
    • The compound has demonstrated strong antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The ability to scavenge free radicals has been confirmed in various assays .
    • Antioxidant efficacy is often assessed using DPPH and ABTS radical scavenging assays.
  • Enzyme Inhibition :
    • This compound has shown potential as a tyrosinase inhibitor, making it relevant for treatments targeting hyperpigmentation disorders .
    • In vitro studies have revealed that it can significantly reduce melanin production by inhibiting tyrosinase activity in B16F10 melanoma cells.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of similar benzoxazine derivatives on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and inhibit tumor growth through the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 2: Antioxidant Activity

In a comparative study assessing various benzoxazine derivatives for antioxidant potential, this compound exhibited superior scavenging ability against DPPH radicals compared to standard antioxidants like vitamin C .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The presence of hydroxyl groups in the benzoxazine structure enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes like tyrosinase, thereby inhibiting their activity and preventing substrate conversion.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals (DPPH assay)
Tyrosinase InhibitionReduces melanin production in B16F10 cells

Q & A

Q. What are the common synthetic routes for methyl 4-(4-tert-butylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound is synthesized via acylation of the benzoxazine core. A typical route involves reacting 3,4-dihydro-2H-1,4-benzoxazine derivatives with 4-tert-butylbenzoyl chloride under basic conditions (e.g., NaH or Et₃N) in anhydrous THF or DCM . Regioselectivity is controlled by steric and electronic factors: electron-donating groups on the benzoxazine nitrogen direct acylation to the para position of the aromatic ring. Microwave-assisted synthesis or low-temperature conditions (<0°C) improve yields by minimizing side reactions like over-acylation .

Q. How is chiral purity ensured during the synthesis of this compound, and what analytical methods are used to characterize enantiomeric excess?

  • Methodological Answer : Chiral purity is maintained using enantioselective HPLC with polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA or IB columns). For example, multigram-scale separations employ isocratic elution with hexane/ethanol (90:10 v/v) at 25°C, achieving baseline resolution (Rs >1.5) . Enantiomeric excess (ee) is quantified via polarimetry ([α]D measurements) or chiral HPLC coupled with UV detection. Racemization risks during workup are mitigated by avoiding prolonged exposure to heat or acidic/basic conditions .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies key signals: the tert-butyl group (δ ~1.3 ppm, singlet), benzoxazine methylene protons (δ ~4.2–4.5 ppm), and ester carbonyl (δ ~170 ppm in ¹³C) .
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (<0.5%) and confirm molecular weight (e.g., [M+H]+ at m/z 383.2) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for enantiopure samples .

Advanced Research Questions

Q. What strategies are effective in circumventing racemization during the enantioselective synthesis of this compound, particularly in multigram-scale reactions?

  • Methodological Answer : Racemization often occurs during nucleophilic acyl substitution or under basic conditions. Strategies include:
  • Low-temperature kinetics : Conducting reactions at −20°C to slow base-catalyzed epimerization .
  • Enantiospecific crystallization : Using chiral resolving agents (e.g., L-tartaric acid) to isolate diastereomeric salts .
  • HPLC enantioseparation : Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) achieves >99% ee, even at 10–50 g scales .

Q. How does the Polonovski reaction facilitate structural modifications of the benzoxazine core, and what are the mechanistic considerations for optimizing product yields?

  • Methodological Answer : The Polonovski reaction enables N-demethylation or dehydrogenation of the benzoxazine ring. Key steps:
  • N-Oxide formation : Treat the tertiary amine with m-CPBA to generate an N-oxide intermediate.
  • Dehydration : Use TFAA or PCl₃ to induce β-elimination, yielding 4H-1,4-benzoxazines .
    Mechanistically, CH-acidity of the α-hydrogen determines reaction pathways. Yields are optimized by tuning solvent polarity (e.g., DCM vs. THF) and stoichiometry of the dehydrating agent .

Q. In pharmacological studies, how do structural variations in the benzoxazine ring affect binding affinity to targets like serotonin receptors, and what experimental designs are used to assess dual receptor activity?

  • Methodological Answer : Substituents on the benzoxazine core (e.g., electron-withdrawing groups at C-6) enhance 5-HT1A receptor affinity (Ki <10 nM), while tert-butyl groups improve lipophilicity and blood-brain barrier penetration . Dual activity (e.g., 5-HT1A and SERT inhibition) is evaluated via:
  • Radioligand binding assays : Competitive displacement of [³H]8-OH-DPAT (5-HT1A) and [³H]citalopram (SERT) .
  • Functional assays : Measuring cAMP inhibition (5-HT1A) and serotonin reuptake in synaptosomes .

Q. How can researchers resolve contradictions in reported synthetic yields when applying different methods (e.g., microwave vs. conventional heating)?

  • Methodological Answer : Yield discrepancies often arise from differences in reaction kinetics or purification protocols. To reconcile
  • Reaction monitoring : Use in-situ IR or LC-MS to track intermediate formation and optimize reaction time.
  • Scale-dependent effects : Microwave synthesis (100–150°C, 10–30 min) may favor side reactions at >1 mmol scales, whereas conventional heating (reflux, 12–24 hr) provides better control .
  • Purification : Silica gel chromatography vs. recrystallization can alter isolated yields by 10–15% .

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